molecular formula C8H10Br2S B15253328 4-Bromo-2-(3-bromo-2-methylpropyl)thiophene

4-Bromo-2-(3-bromo-2-methylpropyl)thiophene

Cat. No.: B15253328
M. Wt: 298.04 g/mol
InChI Key: CGVCICRPIIEUKO-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-bromo-2-methylpropyl)thiophene is a thiophene derivative with the molecular formula C8H10Br2S. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-bromo-2-methylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-(3-bromo-2-methylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-bromo-2-methylpropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Coupling: Formation of biaryl or diaryl compounds with extended conjugation.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-bromo-2-methylpropyl)thiophene depends on its specific application:

    Organic Electronics: Functions as a π-conjugated system that facilitates charge transport in electronic devices.

    Biological Activity: Interacts with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-bromo-2-methylpropyl)thiophene is unique due to the presence of two bromine atoms and a methylpropyl group, which provide additional sites for functionalization and enable the synthesis of more complex molecules. This compound’s structure allows for greater versatility in chemical reactions and applications compared to simpler thiophene derivatives .

Properties

Molecular Formula

C8H10Br2S

Molecular Weight

298.04 g/mol

IUPAC Name

4-bromo-2-(3-bromo-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10Br2S/c1-6(4-9)2-8-3-7(10)5-11-8/h3,5-6H,2,4H2,1H3

InChI Key

CGVCICRPIIEUKO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CS1)Br)CBr

Origin of Product

United States

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